N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with isobutylphenyl and methoxybenzyl groups. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the isobutylphenyl and methoxybenzyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using appropriate reagents and catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation using aluminum chloride or other Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-isobutylphenyl)propanoic acid: Known for its anti-inflammatory properties.
4-methoxybenzylamine: Used as an intermediate in organic synthesis.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28N2O2 |
---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O2/c1-19(2)16-20-8-12-22(13-9-20)27-17-25(24-6-4-5-7-26(24)30-27)28(31)29-18-21-10-14-23(32-3)15-11-21/h4-15,17,19H,16,18H2,1-3H3,(H,29,31) |
InChI Key |
JQBFEFGQXIOSQQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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